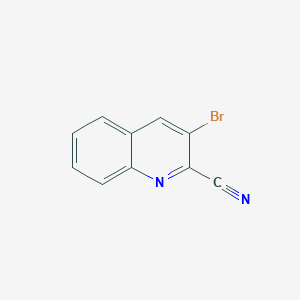

2-Cyano-3-bromoquinoline

Description

Significance of the Quinoline (B57606) Scaffold in Advanced Synthetic Endeavors

The quinoline scaffold, a bicyclic aromatic heterocycle composed of a benzene (B151609) ring fused to a pyridine (B92270) ring, is a structure of profound importance in chemistry. researchgate.net It is considered a "privileged scaffold" in medicinal chemistry, meaning its structure is frequently found in compounds with a wide range of biological activities. bohrium.comnih.gov The quinoline nucleus is a cornerstone in drug design and discovery, appearing in numerous pharmaceuticals with antibacterial, antiviral, anticancer, and anti-inflammatory properties. nih.govorientjchem.org

The versatility of the quinoline ring system allows for extensive chemical modifications, enabling chemists to fine-tune the pharmacological properties of the resulting molecules. orientjchem.org This adaptability has made quinoline and its derivatives a subject of persistent research and development, aiming to create novel compounds with enhanced therapeutic effects. nih.govnih.gov The inherent chemical properties of the quinoline scaffold make it an essential component in the synthesis of complex molecular architectures. bohrium.com

Strategic Importance of Polyfunctionalized Quinolines

The introduction of multiple functional groups onto the quinoline core leads to polyfunctionalized quinolines, which are of great strategic importance in organic synthesis. nih.govbenthamdirect.com These added functionalities provide multiple reactive sites, allowing for a diverse array of chemical transformations and the construction of intricate molecular frameworks. acs.orgrsc.org The ability to selectively modify different positions on the quinoline ring enables the synthesis of a vast library of derivatives from a single precursor. acs.org

This strategic functionalization is crucial in the field of drug discovery, where even minor structural changes can significantly impact a compound's biological activity. orientjchem.org Polyfunctionalized quinolines serve as key intermediates in the synthesis of targeted therapeutic agents and advanced materials. nih.govrsc.org The development of efficient, one-pot synthesis methods for these compounds is an active area of research, aiming to streamline the production of these valuable chemical entities. rsc.org

Contextualizing 2-Cyano-3-bromoquinoline within Substituted Quinoline Chemistry

Within the diverse family of substituted quinolines, this compound stands out as a particularly useful and versatile building block. This is due to the distinct reactivity of its two functional groups: the cyano group at position 2 and the bromine atom at position 3. cymitquimica.com The bromine atom can be readily displaced or used in various cross-coupling reactions, while the cyano group can be transformed into other functionalities or used to influence the electronic properties of the molecule. cymitquimica.comacs.org

The presence of both a halogen and a nitrile on the quinoline core makes this compound a bifunctional reagent. The bromine at the C3 position is susceptible to metal-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura and Sonogashira couplings, which are powerful methods for forming new carbon-carbon bonds. acs.orguit.norsc.org For instance, the bromine can be coupled with boronic acids (Suzuki) or terminal alkynes (Sonogashira) to introduce a wide variety of substituents at this position. organic-chemistry.orglibretexts.org The reactivity of bromoquinolines in such reactions is well-established, providing a reliable pathway for derivatization. researchgate.netresearchgate.net

Simultaneously, the cyano group at the C2 position is a versatile handle for further synthetic modifications. It can be hydrolyzed to a carboxylic acid, reduced to an amine, or used to construct other heterocyclic rings. rsc.org The electron-withdrawing nature of the cyano group also influences the reactivity of the quinoline ring system. cymitquimica.com

The synthesis of this compound can be achieved through various methods, including the reaction of 2,3-dibromoquinoline (B82864) with a cyanide source. acs.org One documented method involves the treatment of 2,3-dibromoquinoline with i-PrMgCl·LiCl to form a magnesiated intermediate, which is then quenched with tosyl cyanide to yield the desired product. acs.org

Below are the key physical and spectroscopic data for this compound.

Table 1: Physical and Spectroscopic Data for this compound

| Property | Value |

|---|---|

| Molecular Formula | C₁₀H₅BrN₂ |

| Molecular Weight | 233.07 g/mol |

| ¹H NMR (400MHz, CDCl₃) δ | 8.86 (s, 1H), 8.05-8.01 (d, 1H), 7.89-7.85 (d, 1H), 7.79-7.75 (m, 2H) google.com |

| ¹³C NMR (100MHz, CDCl₃) δ | 148.5, 137.3, 134.4, 132.5, 130.1, 129.6, 124.7, 123.1, 117.0, 113.6 google.com |

This strategic placement of functional groups makes this compound a valuable precursor for synthesizing more complex, polycyclic heterocyclic systems, such as those found in natural products and pharmacologically active molecules. uit.noresearchgate.net For example, it can serve as a starting material for the synthesis of 2-amino-3-bromoquinolines through palladium-catalyzed reactions. rsc.org The dual functionality allows for sequential and regioselective reactions, providing a controlled and efficient route to highly substituted quinoline derivatives.

Table 2: List of Mentioned Chemical Compounds

| Compound Name |

|---|

| 2-Amino-3-bromoquinoline |

| 2-Bromoquinoline (B184079) |

| This compound |

| 2,3-Dibromoquinoline |

| 3-Bromoquinoline (B21735) |

| Boronic acid |

| i-PrMgCl·LiCl |

| Terminal alkyne |

Structure

2D Structure

3D Structure

Propriétés

IUPAC Name |

3-bromoquinoline-2-carbonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H5BrN2/c11-8-5-7-3-1-2-4-9(7)13-10(8)6-12/h1-5H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HBLOASAMGUFRQN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C=C(C(=N2)C#N)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H5BrN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70346886 | |

| Record name | 2-CYANO-3-BROMOQUINOLINE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70346886 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

233.06 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

61830-11-3 | |

| Record name | 2-CYANO-3-BROMOQUINOLINE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70346886 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-bromoquinoline-2-carbonitrile | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Reactivity and Reaction Mechanisms of 2 Cyano 3 Bromoquinoline

Elucidating Reactivity Patterns of the Quinoline (B57606) Ring System

Electron Density and Positional Reactivity Considerations

The quinoline ring system is characterized by a non-uniform distribution of electron density. The pyridine (B92270) ring is electron-deficient due to the electronegativity of the nitrogen atom, while the benzene (B151609) ring is comparatively electron-rich, though still slightly electron-deficient relative to benzene itself. imperial.ac.uk This electronic imbalance governs its reactivity towards both electrophilic and nucleophilic reagents.

Electrophilic aromatic substitution (SEAr) reactions on quinoline preferentially occur on the electron-rich benzenoid ring, typically at the C5 and C8 positions. researchgate.netstackexchange.com Conversely, nucleophilic aromatic substitution (SNAr) reactions target the electron-deficient pyridinyl ring, with the C2 and C4 positions being the most susceptible to attack. researchgate.netimperial.ac.ukquora.com Computational studies, including those using Fukui functions and analyzing molecular electrostatic potential (MEP), have been employed to predict these reactive sites by mapping electron density and charge distribution. researchgate.netrsc.orgarabjchem.org

In the case of 2-cyano-3-bromoquinoline, the presence of two electron-withdrawing groups, the cyano (-CN) group at C2 and the bromine (-Br) atom at C3, further deactivates the pyridine ring towards electrophilic attack and enhances its susceptibility to nucleophilic attack. The cyano group, in particular, is a strong electron-withdrawing group and can influence the reactivity of the molecule. cymitquimica.com The bromine atom at the C3 position serves as a versatile handle for various cross-coupling reactions, allowing for the introduction of a wide range of functional groups.

Transition Metal-Catalyzed Cross-Coupling Reactions

Transition metal-catalyzed cross-coupling reactions have become indispensable tools in modern organic synthesis, and they are particularly valuable for the functionalization of heterocyclic compounds like quinoline. mdpi.comfishersci.es Palladium catalysts, in particular, have been extensively used for this purpose. nih.govresearchgate.net

Suzuki-Miyaura Cross-Coupling of Brominated Quinoline Derivatives

The Suzuki-Miyaura cross-coupling reaction, which forms a carbon-carbon bond between an organoboron compound and an organic halide or triflate, is one of the most widely used palladium-catalyzed reactions. fishersci.eslibretexts.org

Regioselectivity and Scope in Pd(0)-Catalyzed Transformations

The regioselectivity of Suzuki-Miyaura coupling on polyhalogenated quinolines is influenced by the electronic and steric environment of the halogen atoms. rsc.org In general, coupling occurs preferentially at the more electron-deficient position. researchgate.net For 3-bromoquinoline (B21735) derivatives, the C3 position is a common site for Suzuki-Miyaura coupling, enabling the synthesis of a variety of 3-substituted quinolines. uit.nonih.gov For instance, 3-iodoquinolines have been shown to undergo facile Suzuki reactions to produce styryl-substituted quinolines. acs.org The reaction tolerates a range of functional groups on both the quinoline core and the boronic acid coupling partner. researchgate.netuit.no

Ligand and Catalyst Optimization in Cross-Coupling Processes

The success of a Suzuki-Miyaura coupling reaction often hinges on the choice of the palladium catalyst and the associated ligands. fishersci.esnih.gov Different ligand systems can significantly impact the reaction's efficiency, substrate scope, and regioselectivity. sci-hub.se For challenging couplings, such as those involving heteroaryl substrates, extensive optimization of the catalyst, ligand, base, and solvent is often necessary. nih.gov

For the coupling of 3-bromoquinoline, various palladium catalysts and ligands have been explored. For example, Pd(PPh₃)₄ and Pd(OAc)₂ with phosphine (B1218219) ligands like Xantphos have been successfully employed. uit.no Automated high-throughput screening methods have been developed to rapidly identify the optimal reaction conditions, including the best catalyst-ligand combination, for specific Suzuki-Miyaura couplings. nih.govacs.org The choice of base and solvent also plays a crucial role in the catalytic cycle. mdpi.com

Table 1: Examples of Ligands and Catalysts in Suzuki-Miyaura Coupling of Brominated Quinolines

| Catalyst/Precatalyst | Ligand | Substrate | Key Findings | Reference |

|---|---|---|---|---|

| Pd(PPh₃)₄ | Triphenylphosphine (PPh₃) | 3-Bromoquinoline derivatives | Effective for C-C bond formation. | uit.no |

| Pd(OAc)₂ | Xantphos | 3-Bromoquinoline | General method for aminocarbonylation at atmospheric pressure. | |

| P1-xantphos (P1-L4) | Xantphos | 3-Bromoquinoline | Identified as optimal through automated screening for coupling with a heteroaryl boronic acid ester. | nih.gov |

| Pd(OAc)₂ | SPhos | Heteroaryl bromides | Highly active catalyst system for coupling with pyrrole (B145914) boronic esters. | researchgate.net |

Palladium-Catalyzed C-H Activation and C-N Bond Formation

In addition to cross-coupling reactions at the C-Br bond, palladium catalysts can also facilitate the direct functionalization of C-H bonds in the quinoline ring system, a process known as C-H activation. researchgate.netnih.govmdpi.com This approach offers a more atom-economical route to substituted quinolines by avoiding the pre-functionalization step of introducing a halide.

Palladium-catalyzed C-H activation can be directed by various functional groups. The cyano group in this compound can potentially act as a directing group for ortho-C-H functionalization. organic-chemistry.org Furthermore, palladium catalysis is instrumental in forming C-N bonds, often through Buchwald-Hartwig amination, which couples an amine with an aryl halide. researchgate.netacs.org This reaction has been applied to the synthesis of various nitrogen-containing heterocycles. researchgate.net

For instance, a one-pot synthesis of neocryptolepine (B1663133) derivatives from 3-bromoquinoline has been achieved through a palladium-catalyzed cascade involving C-C bond formation followed by C-N bond formation. uit.no Similarly, palladium-catalyzed intramolecular C-H activation has been used to construct fused heterocyclic systems containing a quinoline core. researchgate.netrsc.org These methods highlight the versatility of palladium catalysis in the synthesis of complex quinoline-based molecules. nih.govresearchgate.net

Table 2: Palladium-Catalyzed C-H Activation and C-N Bond Formation Reactions

| Reaction Type | Catalyst System | Substrate | Product | Key Features | Reference |

|---|---|---|---|---|---|

| C-C and C-N coupling cascade | Pd(PPh₃)₄ | 3-Bromoquinoline | Neocryptolepine derivatives | Regiodivergent synthesis from a common intermediate. | uit.no |

| Intramolecular C-H Functionalization/C-C Bond Formation | Palladium catalyst | 2-(2-Bromoaryl)-3-arylindoles | Dibenzo[a,c]carbazoles | Tolerates various functional groups. | researchgate.net |

| Intramolecular C-H activation | Palladium catalyst | Bromo-substituted N-propargyl-indoles | Fused-1,2,3-triazole quinolines | Construction of fused heterocyclic systems. | researchgate.net |

| Oxidative C–H activation/annulation | Palladium catalyst | N-alkylanilines and bromoalkynes | Functionalized 3-bromoindoles | High atom economy and regioselectivity. | rsc.org |

Nucleophilic Aromatic Substitution (SNAr) Pathways

Nucleophilic aromatic substitution (SNAr) is a key reaction pathway for aryl halides, particularly when the aromatic ring is substituted with electron-withdrawing groups (EWGs). libretexts.orgwikipedia.org These groups activate the ring towards attack by a nucleophile by stabilizing the negatively charged intermediate, known as a Meisenheimer complex. libretexts.orgmasterorganicchemistry.com The presence of EWGs ortho or para to the leaving group is crucial for this stabilization through resonance. libretexts.org

In this compound, the cyano (CN) group at the C-2 position acts as a potent electron-withdrawing group. nih.govcymitquimica.com Its position is ortho to the bromine atom at C-3, which is the leaving group. This ortho-relationship is ideal for activating the C-3 position for nucleophilic attack. The strong electron-withdrawing nature of the cyano group significantly polarizes the C-Br bond and stabilizes the anionic intermediate formed upon nucleophilic addition, thereby facilitating the substitution reaction. libretexts.orguomustansiriyah.edu.iq

The activating effect of a cyano group in SNAr reactions is well-documented. nih.gov It increases the reactivity of the aryl halide by stabilizing the intermediate carbanion and lowering the energy of the transition state leading to its formation. uomustansiriyah.edu.iq This effect is often more pronounced than that of halogens. nih.gov In addition to the cyano group, the nitrogen atom within the quinoline ring itself is electron-withdrawing, further deactivating the ring towards electrophilic substitution but activating it for nucleophilic substitution. libretexts.org This combined electronic effect makes the bromine atom in this compound highly susceptible to displacement by a variety of nucleophiles.

The activated nature of the C-Br bond in this compound allows it to react with a diverse array of nucleophiles. These reactions typically proceed via the SNAr mechanism, involving the addition of the nucleophile to form a stabilized intermediate, followed by the elimination of the bromide ion to yield the substituted product. wikipedia.orguomustansiriyah.edu.iq

Examples of nucleophilic substitution on bromoquinolines include reactions with amines, such as morpholine (B109124) and piperazine. semanticscholar.org For instance, 5-nitro-6-bromoquinoline has been shown to be highly reactive towards SNAr reactions with these cyclic amines. semanticscholar.org Similarly, 2- and 3-aminoquinolines have been prepared by heating the corresponding bromoquinolines with liquid ammonia (B1221849) in the presence of a copper catalyst. researchgate.net

Other nucleophiles that can displace the bromine in activated quinoline systems include alkoxides and thiolates. The bromine atom can be readily substituted by these nucleophiles, leading to the formation of ethers and thioethers, respectively. semanticscholar.orgresearchgate.net For example, 2-(alkylsulfanyl)-3-bromoquinolines can be synthesized from 2-(2,2-dibromoethenyl)phenyl isothiocyanates, and these products can undergo further functionalization. semanticscholar.orgresearchgate.net

The following table summarizes representative nucleophilic substitution reactions on bromoquinoline systems, illustrating the types of products that can be formed.

| Bromoquinoline Derivative | Nucleophile | Product | Reference |

| 5-Nitro-6-bromoquinoline | Morpholine | 6-Morpholinyl-5-nitroquinoline | semanticscholar.org |

| 5-Nitro-6-bromoquinoline | Piperazine | 6-Piperazinyl-5-nitroquinoline | semanticscholar.org |

| 3-Bromoquinoline | Ammonia | 3-Aminoquinoline | researchgate.net |

| 2-(2,2-Dibromoethenyl)phenyl isothiocyanates | Butyllithium then Alkyl Halide | 2-(Alkylsulfanyl)-3-bromoquinolines | semanticscholar.orgresearchgate.net |

These examples underscore the synthetic utility of nucleophilic aromatic substitution on bromoquinolines, a reactivity pattern that is strongly enhanced in this compound due to the ortho-cyano group.

Activation of Bromine by Electron-Withdrawing Groups

Transformations of the Cyano Functional Group

The cyano group in this compound is not merely an activating group for nucleophilic substitution; it is also a versatile functional handle that can be transformed into a variety of other functionalities, significantly expanding the synthetic utility of the molecule.

The carbonitrile (cyano) group can undergo hydrolysis under acidic or basic conditions to yield a carboxylic acid or an amide. smolecule.com The reaction typically proceeds via the formation of an intermediate carboximidic acid, which then tautomerizes and is further hydrolyzed. Careful control of reaction conditions can often allow for the isolation of the amide as the primary product. scispace.com

For example, a general method for preparing quinoline derivatives involves the hydrolysis of a trichloromethyl group, which can be considered a precursor to a carboxylic acid, at temperatures between -10°C and 10°C to obtain the carboxylic acid, or between 10°C and 50°C to obtain the corresponding acid chloride. google.com While this is not a direct hydrolysis of a nitrile, it illustrates the generation of carboxylic acid functionalities on the quinoline ring. google.com The resulting carboxylic acid can then be converted into an ester through Fischer esterification or by reaction with an alkyl halide after conversion to the carboxylate salt. google.com Amides can also be synthesized from the carboxylic acid by reaction with amines. scispace.comgoogle.com

The following table outlines the transformation of a cyano group into related functional groups.

| Starting Functional Group | Reagents/Conditions | Product Functional Group |

| Cyano (-CN) | H₃O⁺, heat | Carboxylic Acid (-COOH) |

| Cyano (-CN) | H₂O₂, base | Amide (-CONH₂) |

| Carboxylic Acid (-COOH) | ROH, H⁺ | Ester (-COOR) |

| Carboxylic Acid (-COOH) | 1. SOCl₂ 2. R₂NH | Amide (-CONR₂) |

The cyano group can be reduced to a primary amine or an aldehyde, providing entry into different classes of compounds. The reduction of a nitrile to a primary amine (containing a -CH₂NH₂ group) is a common transformation, often accomplished using strong reducing agents like lithium aluminum hydride (LiAlH₄) or through catalytic hydrogenation. smolecule.commdpi.com This conversion is valuable for introducing a flexible aminoalkyl side chain.

Alternatively, the cyano group can be partially reduced to an imine, which is then hydrolyzed in situ to an aldehyde (-CHO). This transformation is typically achieved using a milder reducing agent, such as diisobutylaluminum hydride (DIBAL-H), at low temperatures to prevent over-reduction to the amine. The resulting aldehyde is a versatile intermediate for further synthetic elaborations, such as Wittig reactions or reductive aminations. google.com

The table below summarizes the conditions for these reductive transformations.

| Starting Functional Group | Reagents/Conditions | Product Functional Group | Reference |

| Cyano (-CN) | 1. LiAlH₄ 2. H₂O | Primary Amine (-CH₂NH₂) | smolecule.com |

| Cyano (-CN) | H₂, Pd/C or PtO₂ | Primary Amine (-CH₂NH₂) | mdpi.com |

| Cyano (-CN) | 1. DIBAL-H, low temp 2. H₂O | Aldehyde (-CHO) | google.com |

| Nitro (-NO₂) | Fe, AcOH | Primary Amine (-NH₂) | nih.gov |

These transformations of the cyano group, coupled with the reactivity of the bromine atom, make this compound a highly valuable and versatile building block in organic synthesis.

Substitution of the Cyano Group with Heteroatom and Carbon-Based Moieties (e.g., Boronic, Silyl (B83357), Amino)

The cyano group at the C2-position of the quinoline ring is a versatile functional group that can be substituted with various heteroatom and carbon-based moieties. While direct substitution of the cyano group in this compound is not extensively detailed in the provided results, related transformations on the quinoline scaffold provide insights into potential reactions. For instance, brominated quinolines can be converted to their corresponding cyano, silyl, and amino derivatives through metal-assisted substitution reactions. researchgate.net

One common method for introducing a cyano group is the Rosenmund-von Braun reaction, which involves treating a bromo-substituted quinoline with copper cyanide. researchgate.net Conversely, the cyano group's susceptibility to nucleophilic attack allows for its conversion to other functional groups. Although specific examples for this compound are scarce, general reactivity patterns of nitriles suggest that it can be hydrolyzed to a carboxylic acid or reduced to an amine.

The introduction of boronic acid and silyl groups onto the quinoline ring system has been achieved from brominated precursors. researchgate.net For example, the reaction of a magnesiated quinoline intermediate with appropriate electrophiles can yield silylated derivatives. researchgate.net Similarly, amino groups can be introduced by reacting bromoquinolines with ammonia in the presence of a copper catalyst or through modern cross-coupling methodologies. researchgate.netacs.org The table below summarizes some of these transformations on related quinoline systems, which could potentially be adapted for this compound.

| Starting Material | Reagent(s) | Product | Reference |

| Bromoquinoline | Copper Cyanide | Cyanoquinoline | researchgate.net |

| Bromoquinoline | Liquid Ammonia, Copper Powder | Aminoquinoline | researchgate.net |

| 2,3-Dibromoquinoline (B82864) | i-PrMgCl·LiCl, then Tosyl Cyanide | 2-Bromo-3-cyanoquinoline | acs.org |

| Bromoquinoline Derivatives | Metal-assisted substitution | Silyl-substituted quinolines | researchgate.net |

| 2,4-Dibromoquinoline | i-PrMgCl·LiCl, then transmetalation and oxidation | 4-Amino-2-bromoquinoline | acs.org |

Role of the Cyano Group as a Directing Group in C-H Activation

The cyano group is a known directing group in transition-metal-catalyzed C-H activation reactions, facilitating the functionalization of otherwise unreactive C-H bonds. organic-chemistry.org In the context of quinoline chemistry, directing groups are crucial for controlling the regioselectivity of C-H functionalization. mdpi.com While the 8-aminoquinoline (B160924) group is a widely used and powerful directing group in this field, the cyano group can also exert a directing effect, typically guiding functionalization to the ortho position. mdpi.comnih.gov

In arylnitriles, the cyano group has been successfully employed as a directing group for palladium-catalyzed ortho-halogenation (iodination, bromination, and chlorination) of the aryl ring. organic-chemistry.org This process involves the formation of a cyclopalladated intermediate, where the palladium catalyst coordinates to the nitrogen of the cyano group and activates a nearby C-H bond. organic-chemistry.org A plausible mechanism involves cyclopalladation, proton abstraction, oxidative addition of the halogen source, and reductive elimination to yield the ortho-halogenated product. organic-chemistry.org

Although specific studies on this compound acting as a directing group for C-H activation are not explicitly detailed, the established directing ability of the cyano group suggests its potential to influence further functionalization of the quinoline ring. For instance, it could potentially direct the activation of the C4-H bond. The effectiveness of this directing effect would likely compete with the inherent reactivity of the C-H bonds on the quinoline nucleus and any other directing groups present.

| Catalyst System | Directing Group | Reaction Type | Position Functionalized | Reference |

| Pd(OAc)₂ | Cyano | ortho-Halogenation | ortho to cyano group | organic-chemistry.org |

| Various Transition Metals | 8-Aminoquinoline | C-H Functionalization | C5 or C7 | mdpi.comnih.gov |

| Palladium | Transient Directing Groups | C(sp³)-H Arylation | β or γ to aldehyde | nih.gov |

Hetaryne and Benzyne Intermediates in Quinoline Annulations

Hetarynes and benzynes are highly reactive, transient species that can be trapped in cycloaddition reactions to form complex molecular scaffolds. nih.govcbijournal.com The generation of a "quinolyne" intermediate, specifically 3,4-didehydroquinoline, has been proposed in the reaction of 3- and 4-bromoquinoline (B50189) with potassium amide in liquid ammonia, leading to a mixture of 3- and 4-aminoquinolines. researchgate.net This suggests that this compound could potentially form a 2-cyano-3,4-quinolyne intermediate under strong basic conditions.

The generation of arynes and hetarynes can be achieved under milder conditions from precursors like o-(trimethylsilyl)aryltriflates, a method developed by Kobayashi. cbijournal.comacs.org These intermediates readily participate in various reactions, including [4+2] and [2+2] cycloadditions, as well as multicomponent couplings. nih.govcbijournal.com For instance, benzynes have been trapped with enamines and enamides to afford α-arylated products and tetracyclic compounds, respectively. nih.govcbijournal.com

While the direct involvement of a 2-cyano-3,4-quinolyne derived from this compound in annulation reactions is not explicitly documented in the provided search results, the established principles of aryne chemistry suggest its potential as a reactive intermediate for the synthesis of novel fused heterocyclic systems. The electron-withdrawing cyano group would likely influence the reactivity and regioselectivity of the cycloaddition reactions of the corresponding quinolyne.

| Precursor | Method of Generation | Intermediate | Trapping Agent | Product Type | Reference |

| Aryl Halide | Strong Base | Benzyne | Amide | Aminated Aromatic | cbijournal.com |

| o-(Trimethylsilyl)aryltriflate | Fluoride Source | Benzyne | Azides | Triazoles ("aryne click") | cbijournal.com |

| 3- or 4-Bromoquinoline | KNH₂/NH₃ | 3,4-Quinolyne | Ammonia | 3- and 4-Aminoquinoline | researchgate.net |

| Silyl Triflates | CsF | Benzyne/Hetaryne | Enamines, Dienes | α-Arylated products, Cycloadducts | nih.gov |

Radical-Mediated Transformations in Cyanoquinoline Synthesis

Radical reactions offer a powerful and alternative approach to the synthesis and functionalization of cyanoquinolines. thieme-connect.de These methods often proceed under mild conditions and can provide access to structures that are difficult to obtain through traditional ionic pathways.

One notable strategy involves the radical-mediated cyclization of appropriately substituted precursors to construct the quinoline ring system. For example, the visible-light irradiation of N-bromosuccinimide (NBS) can initiate the conversion of 2-(azidomethyl)-3-aryl-prop-2-enenitriles into iminyl radicals. acs.org These radicals then undergo intramolecular cyclization onto the aryl ring to form 3-cyano-substituted quinolines. acs.org

Another approach utilizes radical sources like azobisisobutyronitrile (AIBN) for cyanoalkylation reactions. thieme-connect.de For instance, a metal-free, site-selective C-H cyanoalkylation of 8-aminoquinoline has been developed using AIBN as the radical initiator. thieme-connect.de This reaction proceeds via a radical-radical coupling mechanism. thieme-connect.de Furthermore, copper-catalyzed cyanation of aromatic and heterocyclic compounds represents an economical method for introducing the cyano group. thieme-connect.de

These radical-based methodologies highlight the diverse synthetic routes available for accessing cyanoquinolines. While direct radical transformations starting from this compound are not detailed, its bromo-substituent could potentially serve as a handle for radical-based cross-coupling reactions or its cyano group could be installed via a radical cyanation process on a suitable precursor.

| Reaction Type | Radical Source/Initiator | Key Intermediate | Product | Reference |

| Iminyl Radical Cyclization | NBS, Visible Light | Iminyl Radical | 3-Cyanoquinoline | acs.org |

| C-H Cyanoalkylation | AIBN, K₂S₂O₄ | Cyanoalkyl Radical | Cyanoalkylated 8-Aminoquinoline | thieme-connect.de |

| Cyanopropylation | AIBN, DTBP, Copper Catalyst | Cyanoalkyl Radical | Cyano-containing Oxindoles | thieme-connect.de |

Computational and Theoretical Studies on 2 Cyano 3 Bromoquinoline and Analogues

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) has proven to be a powerful and versatile computational method for investigating the properties and reactivity of quinoline (B57606) derivatives. By approximating the electron density of a molecule, DFT can accurately predict various chemical phenomena.

Exploration of Electronic Structure and Reactivity

DFT calculations are instrumental in understanding the electronic landscape of 2-cyano-3-bromoquinoline and related compounds. These calculations provide information on molecular orbital energies, charge distributions, and electrostatic potentials, which are crucial for predicting reactivity. ekb.egnih.gov

The highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) are key to understanding a molecule's reactivity. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The HOMO-LUMO energy gap is a measure of the molecule's chemical stability. A smaller gap generally suggests higher reactivity.

For quinoline derivatives, DFT studies have been used to analyze the effects of different substituents on the electronic structure. ekb.eg For instance, the introduction of electron-withdrawing groups like the cyano (-CN) and bromo (-Br) groups in this compound significantly influences the electron density distribution across the quinoline ring system. The cyano group at the C2 position and the bromine atom at the C3 position both exert an electron-withdrawing effect, which can be quantified through population analysis methods like Mulliken and Natural Population Analysis (NPA). rsc.org This electronic perturbation affects the electrophilic and nucleophilic character of different sites within the molecule.

Molecular Electrostatic Potential (MEP) maps, generated through DFT calculations, provide a visual representation of the charge distribution. ekb.eg In these maps, regions of negative potential (typically colored red) indicate electron-rich areas that are susceptible to electrophilic attack, while positive potential regions (blue) are electron-deficient and prone to nucleophilic attack. For this compound, the MEP would likely show a region of high positive potential around the carbon atoms of the quinoline ring, particularly those influenced by the electron-withdrawing substituents, and a negative potential around the nitrogen atom and the cyano group.

Global reactivity descriptors, derived from the conceptual DFT framework, offer quantitative measures of a molecule's reactivity. ekb.eg These include:

Electronegativity (χ): A measure of the molecule's ability to attract electrons.

Chemical Hardness (η): Represents the resistance to change in electron distribution.

Global Softness (S): The reciprocal of hardness, indicating how easily the electron cloud can be polarized.

Electrophilicity Index (ω): Quantifies the electrophilic power of a molecule.

These descriptors can be calculated from the HOMO and LUMO energies and are valuable for comparing the reactivity of different quinoline analogues.

| Descriptor | Formula | Description |

| Electronegativity (χ) | χ = - (EHOMO + ELUMO) / 2 | Measures the ability to attract electrons. |

| Chemical Hardness (η) | η = (ELUMO - EHOMO) / 2 | Resistance to change in electron distribution. |

| Global Softness (S) | S = 1 / η | Reciprocal of hardness, indicates polarizability. |

| Electrophilicity Index (ω) | ω = χ2 / 2η | Quantifies the electrophilic power of a molecule. |

Table 1: Global Reactivity Descriptors from Conceptual DFT.

Mechanistic Probing and Transition State Analysis

DFT calculations are extensively used to investigate the mechanisms of chemical reactions involving this compound and its analogues. By mapping the potential energy surface (PES) of a reaction, researchers can identify reactants, products, intermediates, and, crucially, transition states.

Transition state theory posits that the rate of a reaction is determined by the energy barrier between the reactants and the transition state. DFT can be used to locate the geometry of the transition state and calculate its energy. This information is vital for understanding the reaction kinetics and the factors that influence the reaction rate.

For example, in the context of cross-coupling reactions, which are frequently employed to functionalize quinolines, DFT can elucidate the elementary steps of the catalytic cycle, such as oxidative addition, transmetalation, and reductive elimination. nih.gov For a reaction involving this compound, DFT could be used to model the oxidative addition of the C-Br bond to a metal catalyst, like palladium(0). The calculations would reveal the geometry of the transition state for this step and the associated activation energy.

In a study on the dearomatization of quinolines, DFT calculations were performed to rationalize the observed regioselectivity. acs.org The calculations showed that the transition state for a 1,4-addition was significantly higher in energy than that for a 1,2-addition, which was consistent with the experimental results. acs.org

Predicting Regioselectivity in Chemical Transformations

Regioselectivity, the preference for reaction at one position over another, is a critical aspect of organic synthesis. DFT calculations can be a powerful predictive tool for understanding and rationalizing the regioselectivity of reactions involving this compound.

The electronic properties of the quinoline ring, as modulated by the cyano and bromo substituents, play a key role in determining where a reaction will occur. By analyzing the calculated charge distributions, frontier molecular orbital densities, and local reactivity descriptors (such as Fukui functions), one can predict the most reactive sites for both electrophilic and nucleophilic attack.

For instance, in the functionalization of bromoquinolines, DFT can help predict which bromine atom in a dibromoquinoline will be more reactive towards a Br/Mg exchange reaction. acs.org This is achieved by calculating the relative stabilities of the potential Grignard reagent intermediates.

In the context of C-H functionalization, a major area of research in quinoline chemistry, DFT can be used to predict which C-H bond is most likely to be activated by a transition metal catalyst. researchgate.net This is often determined by a combination of electronic and steric factors, all of which can be modeled using DFT. For example, the presence of a directing group can influence the regioselectivity by coordinating to the metal catalyst and bringing it into close proximity to a specific C-H bond. DFT can model these interactions and predict the most favorable reaction outcome.

A study on the functionalization of quinolines via magnesiation demonstrated the use of DFT to understand the regioselectivity of deprotonation. acs.org The calculations helped to explain why certain positions on the quinoline ring are preferentially deprotonated by a magnesium amide base.

Kinetic Isotope Effect (KIE) Studies in Mechanistic Elucidation

The kinetic isotope effect (KIE) is a powerful experimental technique for probing reaction mechanisms, particularly for determining whether a specific bond is broken in the rate-determining step of a reaction. wikipedia.org When a hydrogen atom is replaced by its heavier isotope, deuterium, the C-H bond becomes stronger and has a lower zero-point vibrational energy. princeton.edu Consequently, a reaction that involves the cleavage of this bond in its rate-determining step will proceed more slowly with the deuterated substrate. princeton.edu

The magnitude of the KIE, expressed as the ratio of the rate constant for the light isotope (kH) to that of the heavy isotope (kD), provides valuable information about the transition state of the reaction. wikipedia.org A primary KIE (typically kH/kD > 2) is observed when the bond to the isotopically substituted atom is broken in the rate-determining step. wpmucdn.com A secondary KIE (kH/kD close to 1) occurs when the bond to the isotope is not broken but its environment changes during the rate-determining step. wikipedia.org

While direct KIE studies on this compound are not extensively reported in the provided search results, the principles of KIE can be applied to understand potential reactions it might undergo. For example, if this compound were to undergo a reaction involving C-H activation at a specific position on the quinoline ring, a KIE study could confirm whether this C-H bond cleavage is the rate-limiting step. nih.gov

In a hypothetical scenario, if a reaction involved the palladation of a C-H bond on the benzene (B151609) ring of this compound, one could synthesize a derivative of this compound that is deuterated at the target position. By comparing the reaction rates of the deuterated and non-deuterated compounds, a primary KIE would provide strong evidence for C-H bond cleavage being the rate-determining step.

KIE studies are often used in conjunction with computational methods like DFT. nih.gov Theoretical calculations can predict the magnitude of the KIE for a proposed mechanism. If the calculated KIE matches the experimentally observed value, it lends strong support to the proposed mechanism. This combined experimental and theoretical approach provides a more complete and robust understanding of the reaction mechanism.

| Type of KIE | kH/kD Value | Implication |

| Primary KIE | > 2 | Bond to isotope is broken in the rate-determining step. |

| Secondary KIE | ~ 1 | Bond to isotope is not broken, but its environment changes in the rate-determining step. |

| Inverse KIE | < 1 | The bond to the heavier isotope is broken more readily, often due to a change in hybridization. |

Table 2: General Interpretation of Kinetic Isotope Effects.

Applications of 2 Cyano 3 Bromoquinoline in Complex Organic Synthesis

Building Block for Polyfunctionalized Quinoline (B57606) Frameworks

2-Cyano-3-bromoquinoline serves as a pivotal starting material for the creation of quinolines bearing multiple functional groups. The presence of both a bromine atom and a cyano group provides two distinct reactive sites that can be manipulated selectively or sequentially to introduce a wide array of substituents onto the quinoline core.

The bromine atom at the C-3 position is particularly amenable to a variety of metal-catalyzed cross-coupling reactions. These reactions are fundamental in modern organic synthesis for the formation of carbon-carbon and carbon-heteroatom bonds. For instance, bromoquinolines are key intermediates for undergoing metal-halogen exchanges and coupling reactions, making them valuable fine chemicals. tubitak.gov.tr The development of efficient synthetic methods for bromoquinolines has been crucial for accessing diverse quinoline derivatives. tubitak.gov.tr

Simultaneously, the cyano group at the C-2 position offers another avenue for functionalization. It can be hydrolyzed to a carboxylic acid or an amide, reduced to an amine or an aldehyde, or can participate in cycloaddition reactions. The ability to transform the cyano and bromo groups independently allows for a high degree of control over the final substitution pattern of the quinoline product. This dual reactivity is essential for building complex molecules with specific electronic and steric properties, often required for biologically active compounds. tubitak.gov.trnih.gov Recent studies have consistently highlighted the role of bromoquinolines as precursors for preparing polyfunctionalized quinoline compounds. nih.gov

Precursor for Fused Heterocyclic Systems

The reactivity of this compound makes it an ideal precursor for the synthesis of more complex, fused heterocyclic systems. These larger, often polycyclic, aromatic structures are prevalent in natural products and pharmacologically active molecules.

Indoloquinoline alkaloids, such as neocryptolepine (B1663133) and isocryptolepine, are a significant class of compounds known for their biological activities, including potential as anticancer and antimalarial agents. uit.nonih.gov The synthesis of these tetracyclic frameworks often relies on the strategic use of substituted quinoline precursors. Numerous synthetic strategies have been developed starting from 3-bromoquinoline (B21735) derivatives to construct these complex alkaloids. uit.noresearchgate.net

One key approach involves a palladium-catalyzed Suzuki-Miyaura cross-coupling reaction to form a biaryl linkage, followed by an intramolecular cyclization to construct the final indoloquinoline ring system. uit.nonih.gov For instance, the synthesis of isocryptolepine has been achieved by the Suzuki cross-coupling of 3-bromoquinoline with an appropriately substituted phenylboronic acid, followed by steps to form the fused indole (B1671886) ring. nih.gov

The presence of a cyano group on the quinoline ring can influence the reaction pathways and provides a handle for further derivatization. A notable example is the photocyclization of a cyano-substituted biaryl precursor, which leads to the formation of a cyano-substituted indoloquinoline. uit.no Specifically, a cyano-substituted indoloquinoline was synthesized with a 31% yield through a photochemical cyclization process. uit.no This demonstrates the compatibility of the cyano group with these cyclization conditions and its utility in creating functionalized indoloquinoline scaffolds.

A general strategy for the synthesis of neocryptolepine involves a cascade reaction sequence. This can be initiated from a 3-bromoquinolinium salt, which undergoes a Suzuki-Miyaura cross-coupling followed by an intramolecular C-N bond formation. uit.no This method has been used to prepare a diverse range of neocryptolepine derivatives with yields up to 80%. uit.no

| Precursor | Product | Key Reactions | Yield (%) | Reference |

| 3-Bromoquinolinium salt | Neocryptolepine derivative | Suzuki-Miyaura coupling, Intramolecular C-N cyclization | up to 80 | uit.no |

| Cyano-substituted biaryl | Cyano-substituted indoloquinoline | Photochemical cyclization | 31 | uit.no |

| 3-Bromoquinoline | Isocryptolepine precursor | Suzuki cross-coupling, Diazotization, Azidation | ~68 (over 3 steps) | nih.gov |

This table summarizes yields for key steps in the synthesis of indoloquinoline derivatives.

Thienoquinolines, which are heterocyclic compounds containing a fused thiophene (B33073) and quinoline ring, have garnered significant interest due to their pharmacological properties. The synthesis of these fused systems can be achieved through various strategies, often employing functionalized quinolines as key intermediates.

While direct synthesis from this compound is not extensively documented, the utility of closely related structures highlights its potential. For example, 8-bromo-3-cyano-6-fluoroquinoline-4(1H)-one has been utilized as a versatile building block for the synthesis of thieno[3,2-c]quinoline systems. researchgate.net This demonstrates that the cyano-bromo-quinoline scaffold is a viable precursor for constructing the thienoquinoline core. The general approach involves the reaction of the halo-quinoline with a sulfur-containing reagent, followed by cyclization to form the thiophene ring.

Another common method for synthesizing thieno[2,3-b]quinolines involves the use of 2-chloro-3-formylquinolines as key intermediates, which are then reacted with reagents like methyl thioglycolate. informahealthcare.com The cyano group in this compound could potentially be converted to a formyl group to enter such synthetic routes.

Azaanthraquinones are a class of compounds where a carbon atom in the anthracene (B1667546) quinone skeleton is replaced by a nitrogen atom. These structures are of interest in medicinal chemistry. The synthesis of these compounds can be achieved through cycloaddition reactions or intramolecular cyclizations.

One reported method for the synthesis of 2-azaanthraquinones involves the reaction of carbanions derived from 3-cyano-1(3H)-isobenzofuranones with hetaryne intermediates generated from bromopyridines. researchgate.net Another strategy involves the iodine-mediated cyclization of N-propargylaminoquinones, which proceeds through a 6-endo-dig cyclization and subsequent oxidative aromatization to furnish the azaanthraquinone skeleton. dokumen.pub

Although a direct synthesis of azaanthraquinones from this compound is not prominently featured in the literature, its structure suggests potential pathways. The quinoline ring, activated by the electron-withdrawing cyano group, could act as a dienophile or a precursor to a quinolyne intermediate for [4+2] cycloaddition reactions. The bromo and cyano groups could then be further manipulated in the resulting polycyclic system. For instance, the use of 4-bromoquinoline (B50189) has been shown to lead to benzo[f]phenanthridine diones, which are structurally related to azaanthraquinones. nbinno.com

Construction of Thienoquinoline Derivatives

Role in the Synthesis of Quinolines with Diverse Substitution Patterns

The true synthetic power of this compound lies in the vast number of transformations its two functional groups can undergo. This allows for the introduction of a wide range of substituents, leading to quinolines with diverse chemical and physical properties.

The bromine atom at C-3 is a versatile handle for introducing carbon and heteroatom substituents via well-established palladium-catalyzed cross-coupling reactions. These methods are known for their high efficiency and broad functional group tolerance. researchgate.net

Suzuki-Miyaura Coupling: Reaction with boronic acids or esters to form C-C bonds, introducing aryl or vinyl groups. uit.no

Buchwald-Hartwig Amination: Reaction with amines to form C-N bonds, introducing amino functionalities.

Sonogashira Coupling: Reaction with terminal alkynes to form C-C triple bonds, introducing alkynyl groups.

Heck Coupling: Reaction with alkenes to form C-C bonds, introducing vinyl groups.

Stille Coupling: Reaction with organostannanes to form C-C bonds.

Cyanation: Replacement of bromine with another cyano group. tubitak.gov.tr

The cyano group at C-2 can be transformed into various other functional groups through standard organic reactions:

Hydrolysis: Conversion to a carboxylic acid (-COOH) under acidic or basic conditions, or to an amide (-CONH2) under controlled hydrolysis.

Reduction: Reduction to an aminomethyl group (-CH2NH2) using reducing agents like lithium aluminum hydride, or to a formyl group (-CHO) using reagents like DIBAL-H.

Addition Reactions: Nucleophilic addition of organometallic reagents (e.g., Grignard reagents) to form ketones after hydrolysis.

The following table summarizes the potential transformations of this compound to create diverse substitution patterns.

| Position | Functional Group | Reaction Type | Reagent(s) | Resulting Group |

| C3 | Bromo | Suzuki-Miyaura Coupling | R-B(OH)2, Pd catalyst | Aryl, Vinyl (R) |

| C3 | Bromo | Buchwald-Hartwig Amination | R-NH2, Pd catalyst | Amino (NHR) |

| C3 | Bromo | Sonogashira Coupling | R-C≡CH, Pd/Cu catalyst | Alkynyl (-C≡CR) |

| C3 | Bromo | Nucleophilic Substitution | NaOMe, CuI | Methoxy (-OCH3) |

| C2 | Cyano | Hydrolysis (acid/base) | H3O+ or OH- | Carboxylic Acid (-COOH) |

| C2 | Cyano | Reduction | LiAlH4 | Aminomethyl (-CH2NH2) |

| C2 | Cyano | Reduction (partial) | DIBAL-H | Formyl (-CHO) |

| C2 | Cyano | Grignard Reaction | R-MgBr, then H3O+ | Ketone (-C(O)R) |

Green Chemistry and Sustainable Synthesis Approaches

The principles of green chemistry aim to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances. researchgate.net In the context of synthesizing complex molecules from precursors like this compound, these principles can be applied to improve the environmental footprint and efficiency of the synthetic routes.

Several strategies pertinent to the reactions of this compound align with green chemistry principles:

Catalysis: The extensive use of palladium catalysis for C-C and C-N bond formation is a cornerstone of modern synthesis. Catalytic reactions are inherently greener than stoichiometric reactions as they reduce waste. The development of highly active catalysts allows for lower catalyst loadings, and the use of reusable catalysts, such as zeolite-supported copper, further enhances the sustainability of these processes. informahealthcare.com

Atom Economy: Designing synthetic routes that maximize the incorporation of all materials used in the process into the final product is a key principle. Cascade or tandem reactions, where multiple bond-forming events occur in a single step without isolating intermediates, are highly atom-economical. The synthesis of neocryptolepine via a cascade Suzuki-Miyaura coupling and intramolecular cyclization is an excellent example of this approach. uit.no

Use of Safer Solvents and Reaction Conditions: Traditional organic synthesis often relies on volatile and hazardous organic solvents. Green chemistry encourages the use of safer alternatives like water, ethanol, or solvent-free conditions. informahealthcare.com Furthermore, the use of energy-efficient methods like microwave irradiation can significantly reduce reaction times and energy consumption compared to conventional heating. rsc.orgijettjournal.org Microwave-assisted synthesis has been successfully employed in the synthesis of indoloquinoline alkaloids. nih.gov

One-Pot Synthesis: Performing multiple reaction steps sequentially in the same reaction vessel without intermediate workup and purification steps simplifies procedures, reduces solvent waste, and saves time and energy. rsc.org This approach is particularly valuable for multi-step syntheses of complex heterocyclic systems.

By consciously applying these green chemistry principles, the synthesis of valuable polyfunctionalized quinolines and fused heterocyclic systems from this compound can be made more sustainable and environmentally responsible.

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for preparing 2-Cyano-3-bromoquinoline, and how do reaction conditions influence yield and purity?

- Methodological Answer : The synthesis typically involves bromination of pre-functionalized quinoline derivatives or cross-coupling reactions. For example, palladium-catalyzed cyanation of 3-bromoquinoline precursors using cyanide sources (e.g., Zn(CN)₂) in polar aprotic solvents like DMF at 80–100°C can yield the target compound. Reaction optimization should focus on catalyst loading (e.g., Pd(PPh₃)₄), solvent choice, and inert atmosphere to minimize side reactions. Purity (>95%) can be achieved via column chromatography using silica gel and ethyl acetate/hexane eluents, as demonstrated for analogous brominated quinolines .

Q. Which analytical techniques are critical for confirming the structure and purity of this compound?

- Methodological Answer :

- Structural Confirmation : Use ¹H/¹³C NMR in deuterated solvents (e.g., CDCl₃) to identify substituent positions and confirm the cyano group’s presence. Mass spectrometry (ESI-TOF) provides molecular ion validation.

- Purity Assessment : High-performance liquid chromatography (HPLC) with UV detection at 254 nm or GC-MS for volatile derivatives. Compare retention times with authentic standards. For example, >97% purity thresholds are standard for brominated heterocycles in synthetic chemistry .

Q. What safety protocols are essential when handling this compound in laboratory settings?

- Methodological Answer :

- Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles.

- Ventilation : Use fume hoods to avoid inhalation of volatile byproducts.

- Waste Disposal : Segregate halogenated waste in designated containers and collaborate with certified waste management services, as outlined for brominated quinoline derivatives .

Advanced Research Questions

Q. How can researchers resolve discrepancies in reported reactivity of this compound under varying nucleophilic conditions?

- Methodological Answer : Systematically vary nucleophiles (e.g., amines, thiols) and solvents (polar vs. non-polar) to map reactivity trends. Employ kinetic studies (e.g., pseudo-first-order conditions) to quantify substitution rates. Use DFT calculations to model transition states and electronic effects. Cross-validate results with isotopic labeling (e.g., ¹⁵N) to track reaction pathways, as applied in analogous bromopyridine systems .

Q. What experimental design strategies are recommended for investigating the electronic effects of the cyano and bromo substituents in this compound?

- Methodological Answer :

- Computational Modeling : Perform density functional theory (DFT) calculations to map electron density distributions and predict sites of electrophilic/nucleophilic attack.

- Experimental Probes : Synthesize derivatives with substituent modifications (e.g., 3-iodo vs. 3-bromo) and compare reaction kinetics in cross-coupling reactions. Use Hammett plots to correlate substituent constants (σ) with reactivity, as seen in bromoquinoline catalysis studies .

Q. How should researchers design kinetic studies to elucidate the degradation pathways of this compound under ambient storage conditions?

- Methodological Answer :

- Accelerated Stability Testing : Expose the compound to elevated temperatures (40–60°C) and humidity (75% RH) over 4–12 weeks. Sample periodically and analyze degradation products via LC-MS.

- Mechanistic Insights : Identify hydrolysis or oxidation products (e.g., quinoline-3-carboxylic acid from cyano hydrolysis) and propose degradation pathways. Reference protocols for brominated drug impurities .

Q. In what ways can isotopic labeling be utilized to track the bromine substituent in this compound during metabolic studies?

- Methodological Answer : Synthesize ³⁷Br-labeled analogs via halogen exchange reactions or custom radiochemical synthesis. Use autoradiography or gamma counting to trace bromine retention in in vitro metabolic assays (e.g., liver microsomes). Compare with stable isotope (²H/¹³C) labeling of the cyano group for dual tracking, as applied in pharmacokinetic studies of brominated compounds .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.